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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-2-amine

Cat. No.: B15090417

For Researchers, Scientists, and Drug Development Professionals
Introduction

5-Methoxy-1H-indol-2-amine is an indole derivative of significant interest in medicinal
chemistry and drug development due to the prevalence of the indole nucleus in a vast array of
biologically active compounds. The methoxy substituent at the 5-position modifies the electron
density of the indole ring, influencing its reactivity and potential interactions with biological
targets. This technical guide provides a comprehensive overview of the characterization of 5-
Methoxy-1H-indol-2-amine, including its synthesis, spectroscopic properties, and potential
biological significance. Due to the limited availability of direct experimental data for 5-Methoxy-
1H-indol-2-amine in publicly accessible literature, this guide leverages data from closely
related and well-characterized analogs, such as 5-methoxy-1H-indole-2-carboxylic acid and
other substituted indoles, to provide a predictive and comparative analysis.

Physicochemical and Spectroscopic Data

The definitive characterization of a chemical compound relies on a combination of physical and
spectroscopic data. While specific experimental values for 5-Methoxy-1H-indol-2-amine are
not readily available, the following tables summarize expected and reported data for closely
related analogs. This information serves as a valuable reference for the identification and
quality control of the target compound.

Table 1: Predicted Physicochemical Properties of 5-Methoxy-1H-indol-2-amine
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Property Predicted Value/Range Notes
Molecular Formula CoH10N20
Molecular Weight 162.19 g/mol
) ] ] Based on similar indole
Appearance Off-white to light brown solid
compounds.
] ] Not reported. Expected to be Based on related indole
Melting Point )
>150 °C amines.
. Soluble in methanol, DMSO, General solubility for polar
Solubility ) o
and DMF. indole derivatives.

Table 2: Spectroscopic Data for Analogous 5-Methoxyindole Derivatives

This table presents spectroscopic data for 5-methoxy-1H-indole-2-carboxylic acid, a closely
related and well-characterized compound. These values can be used as a comparative
reference for the analysis of 5-Methoxy-1H-indol-2-amine.
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Spectroscopic Technique

5-methoxy-1H-indole-2-
carboxylic acid

Expected Characteristics
for 5-Methoxy-1H-indol-2-
amine

1H NMR (DMSO-ds)

5 11.6 (s, 1H, NH), 7.37 (d,
J=8.9 Hz, 1H), 7.11 (d, J=2.5
Hz, 1H), 7.04 (s, 1H), 6.93 (dd,
J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H,
OCH3)[1]

The spectrum will show
characteristic signals for the
indole ring protons, a singlet
for the methoxy group protons,
and a broad singlet for the
amine protons which would
disappear upon D20
exchange. The chemical shifts
of the aromatic protons will be
influenced by the electron-

donating amine group.

13C NMR

Not readily available.

Aromatic carbons are expected
in the 100-140 ppm range. The
carbon bearing the methoxy
group will be downfield, and
the carbon attached to the
amine group will also be
significantly shifted.

IR Spectroscopy (KBr, cm™1)

~3336 (N-H stretch), ~1695
(C=0 stretch), ~1206 (C-O
stretch)[2]

Expected to show
characteristic N-H stretching
vibrations for the primary
amine (two bands) and the
indole N-H in the range of
3200-3500 cm~t. C-O
stretching for the methoxy
group is expected around 1250

cm~L

Mass Spectrometry (ESI-MS)

m/z 192.06 [M+H]* (for
C10HaNO3)

Expected to show a molecular
ion peak [M+H]* at m/z
163.08.
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Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Methoxy-1H-indol-2-
amine is not widely published, a plausible synthetic route can be proposed based on
established indole synthesis methodologies. One common approach is the Fischer indole
synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or
ketone under acidic conditions. For the synthesis of 5-Methoxy-1H-indol-2-amine, a suitable
starting material would be (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde
derivative.

Starting Materials

PrOte_Cted 2-Aminoacet§|dehyde Reaction Steps Final Product
(e.g., aminoacetaldehyde diethyl acetal)
RiyglEras Rt pcclzareld Deprotection ggm 5-Methoxy-1H-indol-2-amine

(Acid Catalyst) (e.g., H2S04, Heat)

4-Methoxyphenylhydrazine —

Click to download full resolution via product page

Caption: Proposed Fischer Indole Synthesis for 5-Methoxy-1H-indol-2-amine.

General Experimental Protocol (Hypothetical)

o Hydrazone Formation: (4-Methoxyphenyl)hydrazine hydrochloride (1 equivalent) and
aminoacetaldehyde diethyl acetal (1.1 equivalents) are dissolved in ethanol. A catalytic
amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours.
The solvent is removed under reduced pressure to yield the crude hydrazone.

« Indolization: The crude hydrazone is added to a pre-heated solution of a strong acid, such as
polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. The
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reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction
mixture is cooled and neutralized with a base (e.g., NaOH solution) and extracted with an
organic solvent (e.qg., ethyl acetate).

o Deprotection and Purification: The protecting group on the amine is removed under
appropriate conditions. The resulting crude 5-Methoxy-1H-indol-2-amine is then purified by
column chromatography on silica gel to afford the final product.

Potential Biological Activity and Signaling Pathways

Indole-based compounds are known to interact with a multitude of biological targets. While the
specific biological activity of 5-Methoxy-1H-indol-2-amine is not extensively documented, its
structural similarity to known bioactive molecules suggests potential interactions with various
receptors and enzymes.

For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-
HT) receptors. The 5-methoxy substitution is a common feature in several potent 5-HT receptor
ligands. The general signaling pathway for a G-protein coupled receptor (GPCR) like a
serotonin receptor is illustrated below.
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Caption: Generalized GPCR signaling pathway potentially modulated by indole derivatives.

Conclusion

5-Methoxy-1H-indol-2-amine represents a valuable scaffold for the development of novel
therapeutic agents. While direct and comprehensive characterization data for this specific
molecule is sparse in the current literature, this guide provides a foundational understanding
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based on the well-established chemistry and analytical data of closely related indole
derivatives. The proposed synthetic strategies and predictive spectroscopic information herein
offer a starting point for researchers and scientists working on the synthesis, characterization,
and biological evaluation of this and similar compounds. Further investigation is warranted to
fully elucidate the physicochemical properties and pharmacological profile of 5-Methoxy-1H-
indol-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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